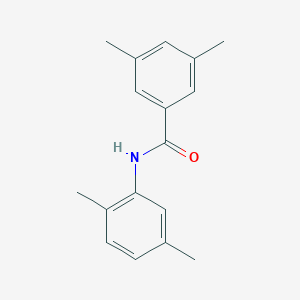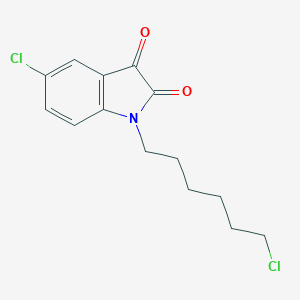
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione, also known as MXE, is a dissociative drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its analgesic properties and as a potential treatment for substance abuse disorders.
Mecanismo De Acción
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the action of glutamate, a neurotransmitter involved in learning and memory. This results in a dissociative state, where the user experiences a disconnection from their surroundings and themselves.
Efectos Bioquímicos Y Fisiológicos
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also has analgesic properties, which are believed to be mediated by its action on the NMDA receptor. However, 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can also cause adverse effects such as hallucinations, paranoia, and delusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has advantages in lab experiments due to its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse may limit its usefulness in research.
Direcciones Futuras
Future research on 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione could focus on its potential therapeutic applications, particularly in treating depression, anxiety, and PTSD. It could also investigate the underlying mechanisms of its analgesic effects and its potential as a treatment for substance abuse disorders. Additionally, further studies could explore the safety and efficacy of 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione compared to other dissociative drugs.
In conclusion, 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione is a dissociative drug that has been studied for its potential therapeutic applications. Its mechanism of action involves blocking the NMDA receptor, resulting in a dissociative state. While it has advantages in lab experiments, its recreational use and potential for abuse may limit its usefulness in research. Future research could focus on its potential therapeutic applications, underlying mechanisms, and safety and efficacy compared to other dissociative drugs.
Métodos De Síntesis
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can be synthesized through a multi-step process starting with 3-methoxyphenylacetic acid and 2-bromo-4,5-dimethoxybenzaldehyde. The intermediate product is then reacted with 6-chlorohexanoyl chloride and 5-chloroindole-2,3-dione to yield 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione. The final product is purified through recrystallization and column chromatography.
Propiedades
Número CAS |
416899-94-0 |
|---|---|
Nombre del producto |
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione |
Fórmula molecular |
C14H15Cl2NO2 |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
5-chloro-1-(6-chlorohexyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15Cl2NO2/c15-7-3-1-2-4-8-17-12-6-5-10(16)9-11(12)13(18)14(17)19/h5-6,9H,1-4,7-8H2 |
Clave InChI |
UOELVYJPLXVOHQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



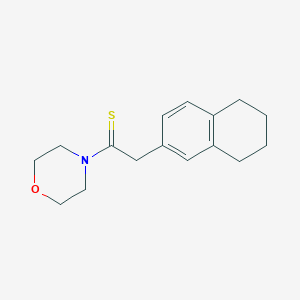
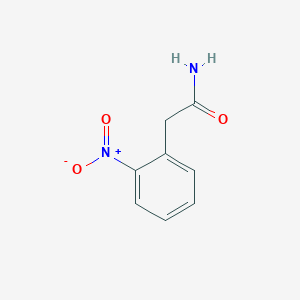
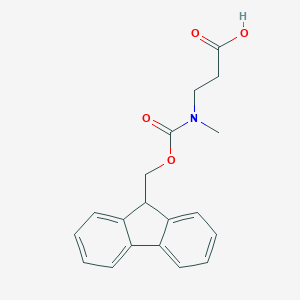
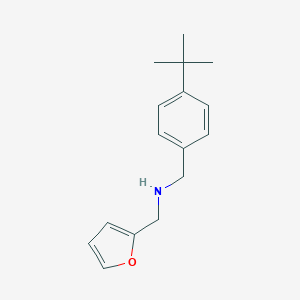
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
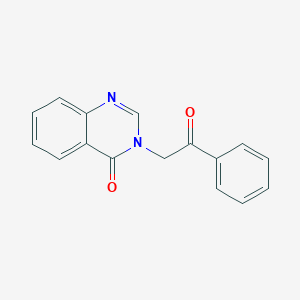
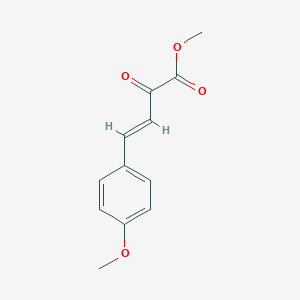
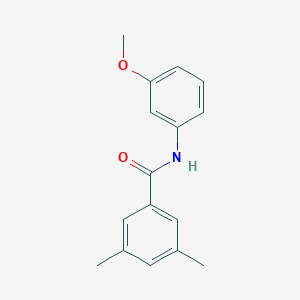
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
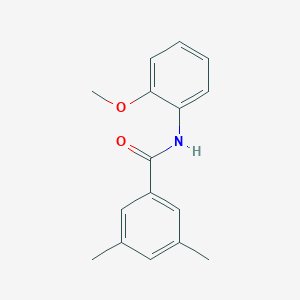
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
